
N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAA belongs to a class of compounds known as acrylamides, which are widely used in various fields such as polymer chemistry, pharmaceuticals, and agriculture. CTAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C. It has also been found to modulate the expression of various genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activity. It has also been found to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide is its high purity and yield, which makes it suitable for use in scientific research. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide. One area of research is in the development of this compound-based drugs for cancer treatment. This compound has been found to exhibit potent anti-cancer activity, and further research is needed to optimize its efficacy and minimize side effects. Another area of research is in the development of this compound-based therapies for other diseases, such as inflammation and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for drug development.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit potent anti-cancer activity, with studies showing that it can inhibit the growth of various cancer cell lines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-6-7-20-14(10)8-11(9-17)15(19)18-13-4-2-12(16)3-5-13/h2-8H,1H3,(H,18,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVHOOVAVLJGDI-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


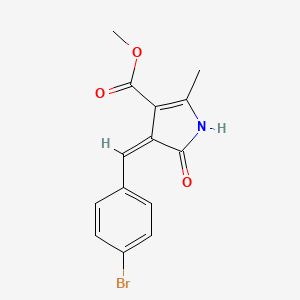
![(1S*,6R*)-9-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3897574.png)
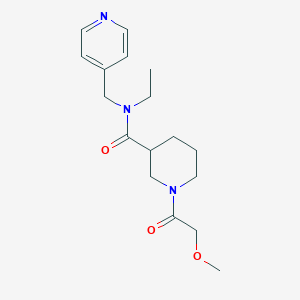
![5-phenyl-4-[4-(phenylthio)phenyl]-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B3897591.png)
![N-(5-chloro-2-pyridinyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3897600.png)
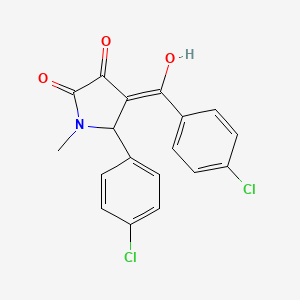
![methyl 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3897625.png)
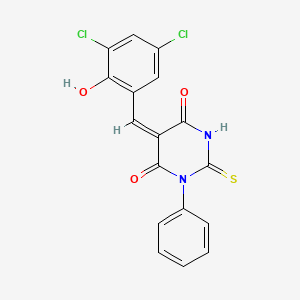
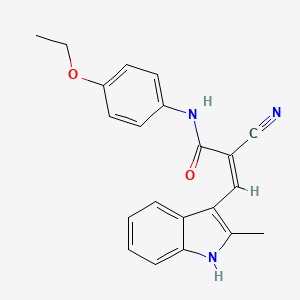
![3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3897633.png)
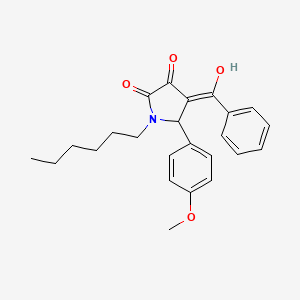
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3897652.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3897657.png)